molecular formula C24H26N4O5S B11384917 1-(4-ethoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384917
M. Wt: 482.6 g/mol
InChI Key: FZWLKYWJASDHQB-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that features a dihydropyridazine core, substituted with ethoxyphenyl, piperidine-sulfonyl, and carboxamide groups

Preparation Methods

The synthesis of 1-(4-ETHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the dihydropyridazine intermediate.

    Attachment of the piperidine-sulfonyl group: This can be done via sulfonylation reactions using piperidine derivatives and sulfonyl chlorides.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate with an appropriate amine or ammonia source under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-ETHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or piperidine-sulfonyl groups, leading to the formation of various substituted derivatives.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological effects.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to 1-(4-ETHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE include other dihydropyridazine derivatives and piperidine-sulfonyl compounds These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Some similar compounds include:

  • 1-(4-METHOXYPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-2-33-20-10-8-19(9-11-20)28-17-14-22(29)23(26-28)24(30)25-18-6-12-21(13-7-18)34(31,32)27-15-4-3-5-16-27/h6-14,17H,2-5,15-16H2,1H3,(H,25,30)

InChI Key

FZWLKYWJASDHQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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